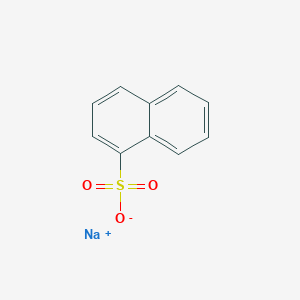

sodium;naphthalene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium naphthalene-1-sulfonate is an organic compound derived from naphthalene through sulfonation. It is a versatile chemical with diverse applications across various industries. This compound is primarily used as a dispersing agent and superplasticizer in the construction industry, enhancing the workability and strength of concrete. Additionally, it finds applications in the textile, ceramic, and agricultural industries due to its excellent dispersing and wetting properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium naphthalene-1-sulfonate is typically synthesized by reacting naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, which is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions involve heating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide under controlled temperature and stirring .

Industrial Production Methods

In industrial settings, the production of sodium naphthalene-1-sulfonate involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then filtered, dried, and packaged for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium naphthalene-1-sulfonate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-1,5-disulfonic acid.

Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.

Substitution: Fusion with sodium hydroxide followed by acidification produces 1-naphthol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Triphenylphosphine is commonly used as a reducing agent.

Substitution: Sodium hydroxide is used for fusion reactions, followed by acidification with hydrochloric acid.

Major Products

Oxidation: Naphthalene-1,5-disulfonic acid.

Reduction: 1-Naphthalenethiol.

Substitution: 1-Naphthol.

Wissenschaftliche Forschungsanwendungen

Construction Industry

High-Performance Concrete Admixture

- Water Reduction : SNS is primarily used as a superplasticizer in concrete mixtures, allowing for a significant reduction in water content while maintaining workability. This property is crucial for producing high-strength concrete essential for infrastructure projects like bridges, dams, and skyscrapers .

- Improved Strength and Durability : By lowering the water-to-cement ratio, SNS enhances the density and strength of concrete, resulting in lower shrinkage and reduced cracking risks. This is particularly beneficial for large-scale construction projects that require long-lasting durability .

Applications in Specific Concrete Types

- Self-Compacting Concrete : SNS aids in producing self-compacting concrete (SCC), which flows under its weight without the need for vibration. This is especially useful in complex forms and heavily reinforced structures .

- Winter Construction : It is also effective in winter conditions, where it helps maintain the workability of concrete at lower temperatures .

Textile Industry

Dye Dispersing Agent

- In the textile sector, SNS serves as a dispersing agent for dyes and pigments. It ensures uniform distribution throughout fabrics, leading to consistent coloration and improved quality of dyed materials . Its ability to stabilize dye solutions contributes to enhanced colorfastness and overall fabric durability.

Chemical Manufacturing

Surfactant and Dispersant

- SNS is utilized in the production of synthetic resins and other materials requiring strong dispersing agents. Its compatibility with various chemicals allows it to enhance the performance of formulations in several applications, including adhesives and coatings .

Agriculture and Other Industries

Fertilizer Additive

- In agriculture, SNS can be incorporated into fertilizers to improve nutrient dispersion and uptake by plants. This application supports more efficient use of fertilizers, promoting sustainable agricultural practices .

Cosmetic Formulations

- Although less common, SNS has been explored as an ingredient in cosmetic formulations due to its surfactant properties. Studies indicate that it can be used safely at low concentrations in products like emulsions and creams .

Safety and Regulatory Status

Sodium naphthalene-1-sulfonate has been evaluated for safety across various applications. Regulatory bodies have deemed it safe for use in indirect food additives and certain cosmetic formulations when used at specified concentrations . However, further studies are recommended to fully assess its long-term effects when used in products that may contact mucous membranes or be ingested.

Summary Table of Applications

| Industry | Application | Benefits |

|---|---|---|

| Construction | Superplasticizer for concrete | Reduces water content; enhances strength |

| Self-compacting concrete | Improves flowability; reduces vibration needs | |

| Textile | Dye dispersing agent | Ensures uniform coloration; stabilizes dye solutions |

| Chemical Manufacturing | Surfactant/dispersant | Enhances performance of adhesives and coatings |

| Agriculture | Fertilizer additive | Improves nutrient dispersion |

| Cosmetics | Emulsion stabilizer | Safe at low concentrations |

Wirkmechanismus

The mechanism of action of sodium naphthalene-1-sulfonate involves its ability to act as a dispersing agent. It reduces the surface tension between particles, promoting uniform distribution and preventing agglomeration. This property is particularly useful in concrete admixtures, where it enhances workability and strength. In biological applications, the sulfonate group interacts with cellular components, influencing cellular adhesion and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium 2-naphthalenesulfonate: Similar in structure but with the sulfonate group at the 2-position.

Sodium sulfinates: Versatile building blocks for synthesizing organosulfur compounds, including sulfonamides and sulfones.

Uniqueness

Sodium naphthalene-1-sulfonate is unique due to its specific position of the sulfonate group on the naphthalene ring, which imparts distinct chemical and physical properties. Its excellent dispersing and wetting properties make it highly effective in various industrial applications, particularly as a superplasticizer in concrete .

Eigenschaften

IUPAC Name |

sodium;naphthalene-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHAIZHJZLEPQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.